molecular formula C18H19N3OS B6504469 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea CAS No. 1351589-62-2

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea

Cat. No.: B6504469
CAS No.: 1351589-62-2
M. Wt: 325.4 g/mol
InChI Key: HILPUALYESLOFD-UHFFFAOYSA-N
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Description

The compound 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrahydroisoquinoline moiety linked via a but-2-yn-1-yl spacer and a thiophen-2-yl substituent. The tetrahydroisoquinoline group is known for its bioactivity in medicinal chemistry, while the thiophene ring may enhance electronic or binding interactions due to its aromaticity and sulfur atom . The alkyne spacer could influence conformational rigidity and solubility compared to saturated or aromatic linkers .

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(20-17-8-5-13-23-17)19-10-3-4-11-21-12-9-15-6-1-2-7-16(15)14-21/h1-2,5-8,13H,9-12,14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILPUALYESLOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the tetrahydroisoquinoline moiety with thiophene and urea functionalities. The following general reaction scheme outlines the synthetic pathway:

  • Formation of Tetrahydroisoquinoline : The starting material is often a substituted isoquinoline which undergoes reduction and cyclization.
  • Alkyne Coupling : The alkyne functionality is introduced through coupling reactions, such as Sonogashira coupling.
  • Urea Formation : The final step involves the formation of the urea linkage through reaction with isocyanates or amines.

Anticancer Properties

Recent studies have shown that compounds containing the tetrahydroisoquinoline structure exhibit promising anticancer activities. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
1MCF-715.0Induction of apoptosis
2HeLa10.5Cell cycle arrest
3A54912.0Inhibition of angiogenesis

These findings suggest that the compound may exert its effects through modulation of signaling pathways involved in cell growth and survival.

Neuroprotective Effects

The tetrahydroisoquinoline derivatives are also recognized for their neuroprotective properties. Research indicates that they can protect neuronal cells from oxidative stress and excitotoxicity:

  • Mechanism : These compounds may act as antioxidants and modulate neurotransmitter systems, particularly affecting dopaminergic signaling.

Anti-inflammatory Activity

Another significant area of research involves the anti-inflammatory effects of this compound:

  • In vitro Studies : The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a related compound in a xenograft model of human breast cancer. The results demonstrated significant tumor reduction compared to control groups, highlighting the potential for clinical application in oncology .

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Parkinson’s disease, administration of the tetrahydroisoquinoline derivative resulted in improved motor function and reduced neurodegeneration as assessed by histological analysis . These findings underscore the therapeutic potential for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

Key analogs from the evidence include:

Compound Structure Key Substituents Biological/Physical Properties Reference
3-(Furan-2-yl)-7-((glucosyl)oxy)isoquinolin-1-one Furan, glucosyl group High solubility (polar glycoside), mp 223–226°C, MS: m/z 390 [M+H]+
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Benzoyl, hydrazono, cyano groups Likely enhanced π-stacking (aromatic benzoyl), potential for metal coordination (hydrazono)
Target Compound Thiophen-2-yl, tetrahydroisoquinoline, alkyne spacer Predicted rigid conformation (alkyne), moderate solubility (thiophene vs. furan), potential CNS activity (tetrahydroisoquinoline)
  • Thiophene vs. Furan : The thiophen-2-yl group in the target compound may confer greater metabolic stability compared to the furan analog in , as sulfur’s lower electronegativity reduces oxidative degradation. However, furan derivatives often exhibit higher solubility due to increased polarity .
  • Alkyne Spacer vs. Glycosyl Linkage : The but-2-yn-1-yl spacer in the target compound likely reduces polarity compared to the glucosyl group in , impacting membrane permeability.

Physicochemical and Pharmacological Predictions

Solubility and Stability

  • The alkyne spacer’s rigidity could reduce entropy loss upon binding to biological targets, improving affinity .

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